molecular formula C18H15N3O4S B2761670 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1323792-06-8

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2761670
CAS No.: 1323792-06-8
M. Wt: 369.4
InChI Key: SWNSNTVZYVOXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydrobenzo[b][1,4]dioxin core linked to an azetidine ring substituted with a 3-(thiophen-2-yl)-1,2,4-oxadiazole moiety. The dihydrobenzo[d][1,4]dioxin group is a privileged scaffold in medicinal chemistry, known for enhancing metabolic stability and bioavailability . Synthetic routes for analogous compounds often involve coupling reactions between activated carbonyl intermediates and heterocyclic amines, as seen in ’s thiazole derivatives .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c22-18(14-10-23-12-4-1-2-5-13(12)24-14)21-8-11(9-21)17-19-16(20-25-17)15-6-3-7-26-15/h1-7,11,14H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNSNTVZYVOXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2COC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Properties

The structure of the compound can be broken down into several key components:

  • Dihydrobenzo[b][1,4]dioxin ring : Known for its role in various biological activities.
  • Oxadiazole moiety : Often associated with anti-cancer properties.
  • Azetidine ring : Contributes to the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features allow it to modulate the activity of these targets through:

  • Inhibition or activation of enzymatic functions.
  • Allosteric regulation , where the binding of the compound induces a conformational change in the target protein.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance:

  • A study demonstrated that oxadiazole-based compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values ranging from 0.12 to 2.78 µM .
CompoundCell LineIC50 (µM)Mechanism
5aMCF-70.65Apoptosis induction
5bU-9371.5Cell cycle arrest

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression. For example:

  • It was found to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. The most potent derivatives showed HDAC inhibition with IC50 values as low as 8.2 nM .

Case Studies

  • Cytotoxicity Evaluation :
    • A series of experiments conducted on MCF-7 and A549 cell lines revealed that compounds similar to the target molecule induced apoptosis in a dose-dependent manner. Flow cytometry assays confirmed increased caspase activity and p53 expression levels .
  • Molecular Docking Studies :
    • Molecular docking studies indicated strong interactions between the compound and target proteins, suggesting a favorable binding affinity that could lead to effective inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with Dihydrobenzo[b][1,4]dioxin Moieties

  • Compound 17g (): Structure: (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl) linked to a bicyclo[2.2.1]heptane-substituted thiazole. Key Differences: Replaces the azetidine-oxadiazole-thiophene group with a bicyclic thiazole.
  • 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one ():

    • Structure: Triazolone core with nitrothiazole and dioxin substituents.
    • Key Differences: Nitrothiazole and triazolone groups introduce strong electron-withdrawing effects, contrasting with the electron-rich thiophene-oxadiazole in the target compound.
    • Implications: Nitro groups may improve solubility but increase metabolic susceptibility .
Parameter Target Compound Compound 17g Triazolone Derivative
Molecular Weight ~450 (estimated) 368.43 379.37
Key Functional Groups Oxadiazole, Thiophene Thiazole, Bicycloheptane Nitrothiazole, Triazolone
Synthetic Complexity High (azetidine coupling) Moderate Moderate
Bioactivity Prediction Kinase inhibition CDK9 inhibition Antimicrobial

Azetidine and Heterocyclic Derivatives

  • Compound 9c ():

    • Structure: Benzodiazolyl-triazole-thiazole acetamide.
    • Key Differences: Larger triazole-thiazole system vs. the compact oxadiazole-thiophene.
    • Implications: The acetamide linker in 9c may improve solubility but reduce membrane permeability compared to the direct azetidine linkage .
  • 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) (): Structure: Pyrazole-thiophene ester. Key Differences: Ester group vs. oxadiazole; pyrazole vs. azetidine. Implications: Esters are prone to hydrolysis, whereas oxadiazoles enhance stability .

Thiophene-Containing Analogues

  • Zygocaperoside ():
    • Structure: Natural product with glycoside and triterpene groups.
    • Key Differences: Lacks synthetic heterocycles but shares a thiophene-like sulfur heterocycle.
    • Implications: Highlights the pharmacological versatility of sulfur-containing motifs, though natural products often face scalability challenges .

Research Findings and Structure-Activity Relationships (SAR)

  • Azetidine vs.
  • Oxadiazole as a Bioisostere : The 1,2,4-oxadiazole group may serve as a bioisostere for carboxylate esters (e.g., in ’s 7b), offering superior metabolic stability .
  • Thiophene Positioning : The thiophene in the target’s oxadiazole ring may enhance π-stacking in hydrophobic binding pockets compared to ’s bicyclic thiazole .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.